molecular formula C16H19FN4 B12267841 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine

Cat. No.: B12267841
M. Wt: 286.35 g/mol
InChI Key: JACSHBYTWWQEEI-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine typically involves the reaction of 2,3-dimethylphenylpiperazine with 5-fluoropyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

Uniqueness

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine is unique due to its specific structural features, such as the presence of both dimethylphenyl and fluoropyrimidine moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine

InChI

InChI=1S/C16H19FN4/c1-12-4-3-5-15(13(12)2)20-6-8-21(9-7-20)16-18-10-14(17)11-19-16/h3-5,10-11H,6-9H2,1-2H3

InChI Key

JACSHBYTWWQEEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=C(C=N3)F)C

Origin of Product

United States

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